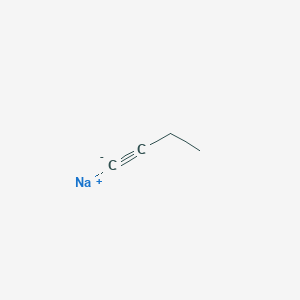

sodium;but-1-yne

Description

Significance of Alkali Metal Acetylides in Chemical Synthesis

Alkali metal acetylides, the class of compounds to which sodium but-1-yne belongs, are fundamental reagents in organic synthesis. byjus.comwikipedia.org Their significance stems from their dual nature as both strong bases and excellent carbon-based nucleophiles. lumenlearning.commasterorganicchemistry.com The acetylide anion, generated by the deprotonation of a terminal alkyne with a strong base like sodium amide or an organolithium reagent, is a powerful tool for carbon chain elongation. libretexts.orgwikipedia.orgallen.in

The nucleophilic character of alkali metal acetylides enables them to participate in a wide array of chemical transformations. A primary application is in alkylation reactions via Sₙ2 mechanisms. lumenlearning.com When treated with primary alkyl halides, acetylides efficiently displace the halide to form a new, internal alkyne. askfilo.com This method is a classic and reliable strategy for building more complex carbon skeletons from simpler starting materials. lumenlearning.com

Furthermore, alkali metal acetylides readily react with carbonyl compounds such as aldehydes and ketones. google.com This addition reaction, a key example of nucleophilic addition, results in the formation of propargylic alcohols, which are versatile intermediates for further synthetic manipulations. wikipedia.org The reaction with carbon dioxide also provides a route to acetylenic carboxylic acids. google.com The versatility of these reagents is a testament to their importance in the synthetic chemist's toolkit.

Table 2: General Reactions of Alkali Metal Acetylides

| Reactant | Product Type | Significance |

| Primary Alkyl Halide | Internal Alkyne | Carbon chain extension, synthesis of more complex alkynes. askfilo.comgoogle.com |

| Aldehyde/Ketone | Acetylenic Alcohol | Formation of propargylic alcohols, versatile synthetic intermediates. google.com |

| Alkylene Oxide | Acetylenic Alcohol | Ring-opening reaction to form alcohols with a longer carbon chain. google.com |

| Carbon Dioxide | Acetylenic Carboxylic Acid | Introduction of a carboxyl group. google.com |

Historical Context of Terminal Alkyne Derivatization

The derivatization of terminal alkynes has a rich history rooted in the fundamental principles of acidity and nucleophilicity. The recognition that the terminal proton of an alkyne could be removed by a strong base was a pivotal discovery. Early methods for preparing alkali metal acetylides involved reacting the acetylenic hydrocarbon with an alkali metal dissolved in liquid ammonia (B1221849) or by direct contact between sodium and acetylene (B1199291) gas. google.com These early preparations, however, sometimes yielded acetylides that were slow to react with other reagents. google.com

A significant advancement came with the use of strong bases like sodium amide (NaNH₂) in liquid ammonia, which became a standard method for generating acetylide anions from terminal alkynes. masterorganicchemistry.comstackexchange.com This development provided a reliable and efficient way to produce these valuable nucleophiles. The subsequent reaction of these acetylides with electrophiles, particularly alkyl halides and carbonyl compounds, quickly became a cornerstone of synthetic organic chemistry.

The Favorskii reaction, discovered by the Russian chemist Alexei Favorski in the early 20th century, is a classic example of acetylide chemistry, involving the reaction of an alkyne with a carbonyl compound under basic conditions to form an alkynol. allen.in Over the decades, the scope of terminal alkyne derivatization has expanded immensely. The development of metal-catalyzed reactions, such as the Sonogashira coupling, further broadened the utility of terminal alkynes, allowing for the formation of C-C bonds with aryl and vinyl halides. nih.gov These historical developments have cemented the role of terminal alkynes and their acetylide derivatives as indispensable building blocks in the synthesis of a vast array of organic molecules.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1001-57-6 |

|---|---|

Molecular Formula |

C4H5Na |

Molecular Weight |

76.07 g/mol |

IUPAC Name |

sodium;but-1-yne |

InChI |

InChI=1S/C4H5.Na/c1-3-4-2;/h3H2,1H3;/q-1;+1 |

InChI Key |

PMXVCJYTFXNQEX-UHFFFAOYSA-N |

SMILES |

CCC#[C-].[Na+] |

Canonical SMILES |

CCC#[C-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium But 1 Yne

Deprotonation of But-1-yne with Strong Bases

Terminal alkynes, such as but-1-yne, possess a relatively acidic proton due to the sp hybridization of the carbon atom bonded to it. This acidity allows for deprotonation by strong bases, yielding the corresponding acetylide anion, which then forms a salt with the cation of the base.

Sodium amide (NaNH₂) is a highly effective and widely used base for the deprotonation of terminal alkynes. Its strength as a base, coupled with its lack of reducing power, makes it a preferred reagent for selectively forming alkali metal acetylides pearson.comstackexchange.comquora.comvedantu.com. The reaction proceeds efficiently in various media, most commonly in liquid ammonia (B1221849) or anhydrous organic solvents.

The general reaction for the deprotonation of but-1-yne with sodium amide is: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃

This reaction generates sodium but-1-yne (sodium but-1-ynide) and ammonia as a byproduct askfilo.comdoubtnut.com. The process is typically carried out by adding but-1-yne to a suspension or solution of sodium amide in a suitable solvent libretexts.orgmasterorganicchemistry.comdoubtnut.combrainly.inlibretexts.org.

Table 2.1.1: Deprotonation of But-1-yne with Sodium Amide

| Reagent | Solvent | Conditions | Product | Byproduct | Notes |

| But-1-yne | Liquid Ammonia | NaNH₂ addition | Sodium But-1-yne | NH₃ | Highly effective; NaNH₂ is a strong, non-reducing base quora.comlibretexts.orgmasterorganicchemistry.comdoubtnut.combrainly.inlibretexts.org |

| But-1-yne | Anhydrous Organic | NaNH₂ addition (e.g., THF, ether) | Sodium But-1-yne | NH₃ | Alternative solvent system; reaction may require careful control masterorganicchemistry.comorgsyn.org |

Sodium metal, a potent reducing agent, can also deprotonate terminal alkynes. The reaction involves the transfer of an electron from sodium to the alkyne, followed by proton abstraction. However, this method is generally less selective than using sodium amide because the sodium metal can also reduce the triple bond, potentially leading to alkene byproducts stackexchange.comlibretexts.org.

The reaction of but-1-yne with sodium metal typically occurs in liquid ammonia at low temperatures to maintain the solvent's liquid state libretexts.orglibretexts.orgdoubtnut.com.

The reaction can be represented as: 2 CH₃CH₂C≡CH + 2 Na → 2 CH₃CH₂C≡CNa + H₂

This process yields sodium but-1-yne and hydrogen gas doubtnut.combrainly.com. While it can produce the desired sodium acetylide, the potential for side reactions necessitates careful control of conditions.

Table 2.1.2: Deprotonation of But-1-yne with Sodium Metal

| Reagent | Solvent | Conditions | Product | Byproduct | Notes |

| But-1-yne | Liquid Ammonia | Na addition at low temperature (-78 °C) | Sodium But-1-yne | H₂ | Less selective than NaNH₂; potential for reduction of triple bond stackexchange.comlibretexts.orglibretexts.orgdoubtnut.com |

Strategies for Obtaining Terminal But-1-yne Precursors

The synthesis of but-1-yne itself is a prerequisite for preparing sodium but-1-yne. Several established methods exist for its preparation, often starting from simpler precursors like acetylene (B1199291) or by modifying hydrocarbon chains.

From Acetylene: Acetylene can be converted to but-1-yne through a two-step process involving the formation of sodium acetylide followed by alkylation with an appropriate alkyl halide. Reacting acetylene with sodium amide in liquid ammonia yields sodium acetylide, which is then treated with ethyl bromide (bromoethane) to produce but-1-yne doubtnut.comdoubtnut.com.

Step 1: 2 C₂H₂ + 2 NaNH₂ → 2 NaC≡CH + 2 NH₃

Step 2: NaC≡CH + CH₃CH₂Br → CH₃CH₂C≡CH + NaBr

Alternatively, acetylene can react with sodium metal in liquid ammonia to form sodium acetylide, which is then alkylated with ethyl bromide to yield but-1-yne doubtnut.com.

Via Dehydrohalogenation: But-1-yne can also be synthesized through the double dehydrohalogenation of suitable dihaloalkanes. For instance, 1,2-dibromobutane (B1584511), obtainable from the bromination of 1-butene, can undergo elimination of two molecules of hydrogen bromide (HBr) upon treatment with a strong base like sodium amide libretexts.orgmasterorganicchemistry.comgoogle.com.

Step 1: CH₃CH₂CH=CH₂ + Br₂ → CH₃CH₂CHBrCH₂Br

Step 2: CH₃CH₂CHBrCH₂Br + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaBr + 2 NH₃

From Butane (B89635): Butane can be converted to but-1-yne through a sequence involving halogenation followed by dehydrohalogenation. For example, butane can be brominated to form 1-bromobutane (B133212), which is then subjected to dehydrohalogenation using a strong base such as sodium amide to yield but-1-yne askfilo.com.

Table 2.2: Synthesis of But-1-yne Precursors

| Starting Material | Key Reagents/Steps | Product | Notes |

| Acetylene | 1. NaNH₂ (liq. NH₃) → Sodium Acetylide; 2. CH₃CH₂Br → But-1-yne | But-1-yne | Two-step process; common laboratory method doubtnut.comdoubtnut.com |

| 1-Butene | 1. Br₂ → 1,2-dibromobutane; 2. 2 NaNH₂ → But-1-yne | But-1-yne | Double dehydrohalogenation of vicinal dihalide libretexts.orgmasterorganicchemistry.comgoogle.com |

| Butane | 1. Br₂ (UV) → 1-bromobutane; 2. NaNH₂ → But-1-yne | But-1-yne | Halogenation followed by dehydrohalogenation askfilo.com |

Compound List

Sodium but-1-yne

But-1-yne

Sodium amide (NaNH₂)

Sodium metal (Na)

Ammonia (NH₃)

Hydrogen (H₂)

Acetylene (C₂H₂)

Sodium acetylide (NaC≡CH)

Ethyl bromide (CH₃CH₂Br)

1,2-dibromobutane

1-Butene

Butane

1-bromobutane

Reactivity and Mechanistic Investigations of Sodium But 1 Yne

Nucleophilic Reactivity of the But-1-ynide Anion

The but-1-ynide anion, generated by deprotonating but-1-yne with a strong base such as sodium amide (NaNH₂) or an organolithium reagent, possesses a lone pair of electrons on the sp-hybridized carbon atom, making it a powerful nucleophile masterorganicchemistry.comlibretexts.org. This nucleophilicity is central to its synthetic applications.

Alkylation Reactions for Carbon-Carbon Bond Formation

A cornerstone of acetylide chemistry, and by extension sodium but-1-ynide's reactivity, is its ability to undergo nucleophilic substitution (SN2) reactions with alkyl halides to form new carbon-carbon bonds, thereby extending carbon chains and synthesizing internal alkynes masterorganicchemistry.comlibretexts.org. These reactions are particularly effective when the electrophile is a primary or methyl alkyl halide, where the SN2 pathway is favored masterorganicchemistry.com. The but-1-ynide anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new C-C bond masterorganicchemistry.comlibretexts.org.

For instance, the reaction of sodium but-1-ynide with 1-bromobutane (B133212) would yield 5-decyne, a symmetrical internal alkyne. Similarly, reaction with methyl iodide would produce hex-1-yne.

Table 3.1.1: Representative Alkylation Reactions of Sodium But-1-ynide

| Electrophile (Alkyl Halide) | Base for Deprotonation | Solvent | Product (Internal Alkyne) | Typical Yield (%) | Notes |

| 1-Bromobutane | NaNH₂ or n-BuLi | THF or Ether | 5-Decyne | Generally High | SN2 reaction, efficient C-C bond formation. masterorganicchemistry.comlibretexts.org |

| Methyl iodide | NaNH₂ or n-BuLi | THF or Ether | Hex-1-yne | Generally High | SN2 reaction, effective for chain extension. masterorganicchemistry.comlibretexts.org |

| 2-Bromopropane | NaNH₂ or n-BuLi | THF or Ether | Mixture of products | Variable | Predominantly E2 elimination due to the basicity of the but-1-ynide anion, especially with secondary halides. masterorganicchemistry.commasterorganicchemistry.com |

| 1-Bromo-2,2-dimethylpropane | NaNH₂ or n-BuLi | THF or Ether | No reaction | Low | Sterically hindered tertiary halide, favors elimination or no reaction over SN2. msu.edu |

Attempts to alkylate secondary alkyl halides with sodium but-1-ynide often result in elimination (E2) reactions rather than substitution, owing to the strong basicity of the acetylide anion masterorganicchemistry.commasterorganicchemistry.com. Tertiary halides are generally unreactive towards SN2 substitution by acetylides and tend to undergo elimination masterorganicchemistry.commsu.edu.

Reactions with Carbonyl Compounds and Other Electrophiles

As a potent nucleophile, the but-1-ynide anion can also add to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones su.edu.pkksu.edu.salibretexts.org. This nucleophilic addition reaction, analogous to the reactions of Grignard reagents or cyanide ions, leads to the formation of alkoxides which, upon protonation, yield propargylic alcohols su.edu.pkksu.edu.salibretexts.orgchemguide.co.uk. While specific literature examples detailing the reaction of sodium but-1-ynide with various carbonyl compounds are not extensively detailed in the provided snippets, the general reactivity of acetylides supports this pathway masterorganicchemistry.comlibretexts.org. For instance, reaction with acetaldehyde (B116499) would produce 1-hydroxyhex-2-yne.

Beyond carbonyls, acetylides can also react with other electrophiles, such as epoxides, opening the ring to form β-hydroxy alkynes.

Reaction Kinetics and Selectivity Studies

The rates and selectivity of reactions involving sodium but-1-ynide are influenced by several factors, including the nature of the electrophile, the solvent, temperature, and the counterion msu.eduresearchgate.netmsu.edu. Kinetic studies, which examine how reaction rates change with reactant concentrations, are crucial for elucidating reaction mechanisms and determining rate constants msu.edumsu.edu.

Selectivity:

Substitution vs. Elimination: A key aspect of selectivity in the reactions of sodium but-1-ynide with alkyl halides is the competition between SN2 substitution and E2 elimination. The strong basicity of the but-1-ynide anion favors elimination, particularly with secondary and tertiary alkyl halides, leading to alkene formation instead of C-C bond formation masterorganicchemistry.commasterorganicchemistry.com. Primary alkyl halides generally undergo substitution due to less steric hindrance and a greater propensity for the SN2 pathway masterorganicchemistry.commsu.edu.

Solvent Effects: The choice of solvent plays a significant role in reaction kinetics and selectivity. Polar aprotic solvents like THF or diethyl ether are commonly used for generating and reacting acetylides, as they solvate the cation (Na⁺) well, leaving the anion relatively "naked" and highly nucleophilic masterorganicchemistry.comlibretexts.org. Polar protic solvents can hydrogen-bond with the acetylide, reducing its nucleophilicity and potentially leading to different reaction pathways or slower rates researchgate.netwikipedia.org. Solvent polarity can also influence the delicate balance between SN2 and E2 pathways, as well as regioselectivity in other reactions researchgate.netmsu.edu.

While specific kinetic data or detailed selectivity studies for sodium but-1-yne were not extensively detailed in the provided snippets, the general principles of acetylide reactivity highlight its role as a versatile nucleophile, with its application often requiring careful consideration of substrate structure and reaction conditions to optimize desired outcomes.

Applications of Sodium But 1 Yne in Complex Organic Synthesis

Construction of Higher Alkynes and Polyynes

Terminal alkynes, like but-1-yne, can be readily converted into their corresponding acetylide anions using strong bases such as sodium amide (NaNH₂). This sodium but-1-ynide is a potent nucleophile that can react with electrophiles, including alkyl halides, to form new carbon-carbon bonds, thereby extending the alkyne chain and producing internal alkynes. This process is fundamental for synthesizing higher alkynes and polyynes. For instance, the reaction of sodium but-1-ynide with an alkyl halide is a common method for synthesizing internal alkynes with longer carbon chains libretexts.orgutexas.edupearson.com.

The formation of sodium but-1-ynide from but-1-yne is typically achieved using sodium amide in liquid ammonia (B1221849) askfilo.comlibguides.com. This acetylide anion can then undergo alkylation with primary alkyl halides to yield internal alkynes. This method is highly effective for primary and methyl halides, as secondary or tertiary halides are more prone to elimination reactions libretexts.orgutexas.edu.

Table 1: Formation of Higher Alkynes via Alkylation of Sodium But-1-ynide

| Starting Material | Reagent 1 (Base) | Reagent 2 (Alkyl Halide) | Product (Internal Alkyne) | Reaction Type |

| But-1-yne | NaNH₂ | Ethyl bromide (CH₃CH₂Br) | Hex-3-yne | Alkylation |

| But-1-yne | NaNH₂ | 1-Bromobutane (B133212) | Oct-4-yne | Alkylation |

| But-1-yne | NaNH₂ | Methyl iodide (CH₃I) | Pent-2-yne | Alkylation |

Note: The alkylation of alkyne anions is most efficient with methyl and primary halides due to the strong basicity of the alkyne anion, which can lead to elimination with secondary and tertiary halides libretexts.orgutexas.edu.

Role as a Key Intermediate in Multi-Step Syntheses

Sodium but-1-ynide is frequently employed as a key intermediate in multi-step syntheses due to its ability to introduce a specific four-carbon fragment with a terminal alkyne functionality. This functionality can be further manipulated through various reactions, such as hydration, hydroboration-oxidation, or reduction, to generate diverse functional groups askfilo.comvaia.com. For example, after alkylation, the resulting internal alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, showcasing its versatility in building complex carbon skeletons askfilo.com.

The sequence of dehydrohalogenation of vicinal dihalides using a strong base like sodium amide is another route to alkynes, which can then be deprotonated to form alkynides. For terminal alkynes, a third equivalent of base is often used to ensure complete deprotonation to the alkynide salt, which is sodium but-1-ynide in this case libretexts.org. This salt is then ready for subsequent reactions.

Development of Functionalized Organic Molecules

The acetylide anion derived from but-1-yne can react with a variety of electrophiles beyond simple alkyl halides, leading to the synthesis of functionalized organic molecules. For instance, alkynides can add to carbonyl compounds (aldehydes and ketones) to form alkoxides, which upon protonation yield propargyl alcohols libretexts.org. This reaction introduces a hydroxyl group and an alkyne moiety into the molecule, creating a bifunctional compound.

Furthermore, the nitrile group (-CN) can be introduced via nucleophilic substitution of alkyl halides with cyanide ions, such as sodium cyanide. While sodium cyanide itself is not derived from but-1-yne, the principle of using a cyanide source to extend a carbon chain is analogous to the reactivity of alkynides. The nitrile group is a valuable functional handle that can be hydrolyzed to carboxylic acids or reduced to amines, further expanding the scope of functionalized molecules that can be synthesized libretexts.orglibretexts.orgchemguide.co.uk.

Contributions to Material Science Precursors

While direct applications of sodium but-1-ynide in bulk material science are less commonly cited compared to its role in fine chemical synthesis, the ability to construct conjugated systems and extended carbon chains is relevant to precursor synthesis. Polyynes, which are molecules containing multiple alternating single and triple carbon-carbon bonds, are of interest in material science for their unique electronic and optical properties nih.govresearchgate.netnih.gov. The controlled synthesis of alkynes and their subsequent coupling reactions, facilitated by reagents like sodium but-1-ynide, can be a pathway to creating monomers or oligomers for advanced materials.

Table 2: Functionalization and Transformation of But-1-yne Derivatives

| Initial Transformation | Intermediate Formed | Subsequent Reaction(s) | Resulting Functional Group/Molecule Type |

| Deprotonation | Sodium but-1-ynide | Alkylation with alkyl halide | Internal alkyne |

| Deprotonation | Sodium but-1-ynide | Addition to aldehyde/ketone | Propargyl alcohol |

| Dehydrohalogenation | 1-Butyne | Deprotonation to sodium but-1-ynide | Sodium but-1-ynide |

| (Related) CN⁻ addition | Butyl cyanide (Butanenitrile) | Hydrolysis | Butanoic acid |

| (Related) CN⁻ addition | Butyl cyanide (Butanenitrile) | Reduction | Butylamine |

Theoretical and Computational Investigations of Sodium But 1 Yne Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the electronic structure and the nature of bonding in molecules like sodium but-1-yne. These studies, often employing Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of how electrons are distributed within the molecule and the characteristics of the chemical bonds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding. In the but-1-ynide anion, NBO analysis would reveal the strong π-bonding character of the carbon-carbon triple bond and the significant localization of negative charge on the terminal alkyne carbon. The interaction with the sodium cation is primarily ionic, with minimal covalent character.

Table 1: Calculated Electronic Properties of a Model Sodium Alkynide

| Property | Calculated Value | Method |

| Na-C Bond Character | Primarily Ionic | NBO Analysis |

| Charge on Acetylenic Carbon (Cα) | ~ -0.8 e | Mulliken Population Analysis |

| HOMO-LUMO Gap | ~ 5-6 eV | DFT (B3LYP/6-31G*) |

Note: The values in this table are illustrative and based on general results for simple sodium alkynides. Specific values for sodium but-1-yne would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. For sodium but-1-yne, which acts as a potent nucleophile, computational modeling can illuminate the pathways of its reactions with various electrophiles.

A common reaction involving sodium but-1-yne is nucleophilic substitution, for instance, with an alkyl halide. masterorganicchemistry.com DFT calculations can be employed to model the entire reaction coordinate. mit.edu This involves locating the geometry of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. nih.govnih.gov

For the reaction of sodium but-1-yne with methyl bromide, for example, the transition state would likely show an elongated C-Br bond and a newly forming C-C bond. The sodium ion would coordinate to the developing negative charge on the bromine atom, stabilizing the transition state. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate.

Table 2: Illustrative Calculated Activation Energies for an Sₙ2 Reaction of a Sodium Alkynide

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| R-C≡C⁻Na⁺ + CH₃Br → R-C≡C-CH₃ + NaBr | DFT (B3LYP/6-31+G*) | 15-20 |

Note: This is a representative value for a typical Sₙ2 reaction of a sodium alkynide and would vary depending on the specific substrates and computational level of theory.

Analysis of Solvent Effects and Counterion Interactions on Reactivity

The reactivity of ionic species like sodium but-1-yne is profoundly influenced by the solvent and the nature of the counterion. nih.gov Computational models can account for these effects, providing a more realistic description of the chemistry in solution.

Solvent Effects: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and selectivities. Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (Polarizable Continuum Model, PCM). For a polar, ionic compound like sodium but-1-yne, polar solvents would be expected to solvate the sodium cation and the but-1-ynide anion, potentially reducing the nucleophilicity of the anion by shielding its charge.

Counterion Interactions: The sodium cation is not merely a spectator ion. It can form ion pairs or larger aggregates with the but-1-ynide anion in solution. The degree of aggregation and the tightness of the ion pair can affect the nucleophilicity of the acetylide. Computational studies can model these interactions and their influence on the reaction barrier. For instance, a tightly bound sodium ion in the transition state might sterically hinder the approach of the electrophile or alter the electronic distribution in the nucleophile.

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. arxiv.orgarxiv.orgresearchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors of nuclei. From these, the chemical shifts (δ) can be predicted with a reasonable degree of accuracy. For sodium but-1-yne, one would expect characteristic signals for the different carbon and hydrogen atoms in the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated spectra can be compared with experimental data to aid in the assignment of vibrational bands. The C≡C triple bond stretch in sodium but-1-yne would be a particularly characteristic and strong band in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for the But-1-ynide Anion

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium | Strong |

| ≡C-H Stretch | Terminal Alkyne C-H | 3250 - 3350 | Strong | Weak |

| C-H Stretch (sp³) | Alkyl C-H | 2850 - 3000 | Strong | Medium |

| CH₂ Bend | Methylene (B1212753) | 1450 - 1480 | Medium | Medium |

| CH₃ Bend | Methyl | 1370 - 1450 | Medium | Medium |

Note: These are general frequency ranges for the functional groups present in the but-1-ynide anion. The exact positions of the peaks can be influenced by the interaction with the sodium cation and the molecular environment.

Current Challenges and Future Directions in Sodium But 1 Yne Research

Optimization of Synthetic Pathways and Reaction Conditions

The synthesis of sodium but-1-ynide typically involves the deprotonation of but-1-yne using a strong base. While sodium hydroxide (B78521) (NaOH) is a common strong base, it is generally not sufficiently strong to effectively deprotonate terminal alkynes like but-1-yne to form the alkynide in significant yields. Stronger bases such as sodium amide (NaNH₂) or organolithium reagents are often required for efficient alkynide formation brainly.comorganicchemistrytutor.com.

Challenges in synthesis include achieving high purity and yield, as well as managing the reactivity and solubility of the resulting organosodium compound. Simple organosodium compounds often exist as insoluble polymers, which can hinder their use in homogeneous reaction systems wikipedia.orgsaylor.org. Future research directions involve developing more controlled and efficient synthetic routes. This could include exploring alternative bases, optimizing solvent systems to improve solubility and reduce aggregation, and investigating continuous flow methodologies for better reaction control and scalability.

Table 7.1: Comparison of Bases for Terminal Alkyne Deprotonation

| Base | pKa of Conjugate Acid | Effectiveness for Alkyne Deprotonation | Notes |

| NaOH | ~14 | Low | Not strong enough to significantly deprotonate terminal alkynes. |

| NaNH₂ (Sodium Amide) | ~36 | High | Commonly used strong base for alkynide formation. |

| n-BuLi | ~50 | Very High | Highly reactive organolithium base, often preferred for convenience. |

| LDA (Lithium Diisopropylamide) | ~36 | High | Sterically hindered, strong non-nucleophilic base. |

Exploration of Novel Reactivity Patterns

Sodium but-1-ynide, as a nucleophile, can participate in a variety of carbon-carbon bond-forming reactions. Its terminal alkyne structure allows for reactions such as nucleophilic substitution (SN2) with primary alkyl halides and additions to electrophilic centers like epoxides and carbonyl compounds organicchemistrytutor.com. However, the exploration of its reactivity is somewhat limited compared to organolithium or Grignard reagents due to solubility and handling issues wikipedia.orglscollege.ac.inpearson.com.

Novel reactivity could be uncovered by investigating its behavior in less conventional reaction conditions or with novel electrophiles. For instance, exploring its use in transition metal-catalyzed cross-coupling reactions, or its potential in stereoselective transformations, could reveal new synthetic pathways. Research into the aggregation state and solvation of sodium but-1-ynide may also shed light on how to control its reactivity and unlock new reaction modes.

Integration into Sustainable and Green Chemical Processes

The integration of sodium but-1-ynide into sustainable chemical processes presents an opportunity to align its synthesis and application with green chemistry principles. Challenges include the use of strong bases, which can sometimes require anhydrous conditions and specialized handling. The generation of stoichiometric by-products, such as sodium salts, also needs consideration for waste minimization.

Future directions could involve developing catalytic methods for alkynide formation or utilization, employing greener solvents (e.g., bio-derived solvents, supercritical fluids), and exploring flow chemistry setups. Flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety for highly reactive intermediates, potentially making the use of organosodium compounds more sustainable and scalable orgsyn.org. Research into atom-economical reactions that utilize the alkynide moiety efficiently would also contribute to greener processes.

Potential for Catalytic Applications

While organosodium compounds are primarily known for their roles as strong bases and nucleophiles, their potential in catalysis is an emerging area. Their high reactivity, stemming from the polarized Na-C bond, can sometimes enable them to catalyze organic transformations that are typically mediated by transition metal complexes wiley-vch.de.

Sodium but-1-ynide itself might serve as a catalyst precursor or a component in catalytic systems. For example, it could be investigated as a ligand in organometallic catalysis, or its basicity could be harnessed in base-catalyzed reactions. The development of catalytic systems that utilize sodium or its compounds, while managing their reactivity and potential corrosiveness, is an ongoing challenge catalysis.blog. Future research could focus on designing specific catalytic cycles where the unique properties of sodium but-1-ynide can be leveraged for efficient and selective chemical transformations.

Compound Name Table:

| Common/Systematic Name | Chemical Formula | Notes |

| Sodium but-1-ynide | C₄H₅Na | The sodium salt of but-1-yne, formed by deprotonation of the terminal alkyne. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing sodium but-1-yne complexes, and how can reproducibility be ensured?

- Methodological Answer : Sodium but-1-yne complexes are typically synthesized via deprotonation of but-1-yne using sodium bases (e.g., NaNH₂ or NaH) in anhydrous solvents like THF or liquid NH₃. Key parameters include temperature control (−78°C to 25°C) and stoichiometric ratios to avoid side reactions. Reproducibility requires strict exclusion of moisture/oxygen (Schlenk techniques) and characterization via H/C NMR to confirm alkynide formation. For example, highlights Hg²⁺-catalyzed hydration of but-1-yne, which contrasts with sodium-mediated deprotonation pathways. Experimental protocols should align with guidelines for detailed procedural documentation to enable replication .

Q. How can researchers characterize the purity and structural identity of sodium but-1-yne derivatives?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : H NMR detects residual protons (e.g., solvent impurities); C NMR confirms sp-hybridized carbons (~70–100 ppm for alkynides).

- X-ray Diffraction : Essential for resolving coordination geometry (e.g., monomeric vs. polymeric structures).

- Elemental Analysis : Validates stoichiometry of Na:C₄H₅.

- IR Spectroscopy : Confirms C≡C stretching (~2100 cm⁻¹). Reference standards from primary literature (e.g., J. Org. Chem.) are critical for comparison. Supportive data beyond five compounds should be archived as supplementary material .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sodium but-1-yne in nucleophilic addition reactions?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, in reactions with carbonyl compounds, the terminal alkyne’s higher electron density favors attack at the electrophilic carbon. Experimental validation involves kinetic studies (e.g., varying substituents on carbonyl partners) and DFT calculations to map transition states. Contrasting outcomes (e.g., ’s Hg²⁺-mediated hydration vs. sodium-driven pathways) highlight the role of counterions in directing reactivity. Controlled experiments with isotopic labeling (e.g., D₂O quenching) can trace protonation sites .

Q. How should researchers address contradictions in reported catalytic activities of sodium but-1-yne in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from differences in:

- Catalyst Loading : Trace metal impurities (e.g., Cu⁺) in Na salts may unintentionally facilitate coupling.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) alter ion pairing and reactivity.

- Substrate Scope : Aryl halides vs. alkyl halides exhibit varying compatibility.

Researchers should replicate studies under strictly controlled conditions (e.g., glovebox synthesis) and use ICP-MS to quantify metal impurities. Systematic reviews of primary literature (avoiding unreliable sources like BenchChem) are essential to contextualize findings .

Q. What computational strategies are effective for modeling the electronic structure of sodium but-1-yne complexes?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31+G*) can model Na⁺-alkynide interactions. Key parameters include:

- Charge Distribution : Natural Bond Orbital (NBO) analysis to assess Na⁺-C≡C⁻ charge transfer.

- Solvent Modeling : PCM or SMD implicit solvation for reaction energetics.

- Benchmarking : Compare computed vibrational spectra (IR) with experimental data. Collaborative workflows integrating Gaussian or ORCA software with crystallographic data (e.g., CCDC entries) enhance accuracy .

Guidelines for Research Design

- Literature Review : Prioritize primary journals (e.g., J. Am. Chem. Soc.) over unreliable databases. Use tools like SciFinder to track reaction precedents .

- Experimental Rigor : Pre-register protocols (e.g., OSF) to mitigate bias. Include negative results in supplementary data .

- Collaboration : Leverage interdisciplinary teams for computational/experimental synergy, adhering to authorship guidelines in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.